5-(2-azidoethyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(2-azidoethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that contains both pyrimidine and azide functional groups
Preparation Methods
The synthesis of 5-(2-azidoethyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of a pyrimidine derivative with an azide source. One common method involves the nucleophilic substitution of a halogenated pyrimidine with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
5-(2-azidoethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The pyrimidine ring can undergo oxidation under specific conditions to form various oxidized derivatives.
Common reagents used in these reactions include sodium azide, alkynes, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-azidoethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential antiviral and anticancer agents.
Chemical Biology: The azide group allows for bioorthogonal labeling and conjugation, making it useful for studying biological processes.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 5-(2-azidoethyl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The azide group can also participate in bioorthogonal reactions, allowing for the selective modification of biomolecules in complex biological environments.
Comparison with Similar Compounds
Similar compounds to 5-(2-azidoethyl)pyrimidine-2,4(1H,3H)-dione include other azide-containing pyrimidines and heterocyclic compounds. These compounds share similar reactivity due to the presence of the azide group but may differ in their specific biological or chemical properties. For example, 5-azidomethylpyrimidine-2,4(1H,3H)-dione is a closely related compound with similar applications but may have different reactivity or stability under certain conditions.
Properties
IUPAC Name |
5-(2-azidoethyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O2/c7-11-9-2-1-4-3-8-6(13)10-5(4)12/h3H,1-2H2,(H2,8,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDHLCLUWHFNSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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